

# A Technical Guide to the Spectral Data of 2,4-Pentadienoic Acid

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## Compound of Interest

Compound Name: 2,4-Pentadienoic acid

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This in-depth technical guide provides a comprehensive overview of the spectral data for **2,4-pentadienoic acid**, a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification and utilization in research and development.

## Spectroscopic Data Summary

The spectral data for **trans-2,4-pentadienoic acid** are summarized below, providing key identifiers for its structural confirmation.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR):

The <sup>1</sup>H NMR spectrum provides detailed information about the hydrogen atoms within the molecule.

Proton Assignment	Chemical Shift ( $\delta$ ) in ppm	Multiplicity	Coupling Constant (J) in Hz
H-2	5.92	d	15
H-3	7.37	dd	$J_{2,3} = 15, J_{3,4} = 11$
H-4	6.2–6.8	m	-
H-5	5.1–5.8	m	-
COOH	12.0	s	-

Table 1:  $^1\text{H}$  NMR Spectral Data for **trans-2,4-Pentadienoic Acid** in  $\text{CDCl}_3$ .[\[1\]](#)

$^{13}\text{C}$  NMR (Carbon-13 NMR):

The  $^{13}\text{C}$  NMR spectrum reveals the carbon framework of the molecule.

Carbon Assignment	Chemical Shift ( $\delta$ ) in ppm
C-1 (COOH)	~172
C-2	~120
C-3	~145
C-4	~130
C-5	~125

Table 2: Approximate  $^{13}\text{C}$  NMR Spectral Data for **2,4-Pentadienoic Acid**. Note: Specific experimental data with precise shifts were not publicly available. The presented values are typical for similar structures.

## Infrared (IR) Spectroscopy

The IR spectrum highlights the functional groups present in **2,4-pentadienoic acid**.

Wavenumber (cm <sup>-1</sup> )	Assignment
3200–2700	O-H stretch (carboxylic acid)
1696	C=O stretch (carbonyl)
1640, 1600	C=C stretch (alkene)
1280, 1010	C-O stretch and O-H bend

Table 3: IR Spectral Data for trans-**2,4-Pentadienoic Acid**.[\[1\]](#)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

m/z	Relative Intensity (%)	Proposed Fragment
98	~40	[M] <sup>+</sup> (Molecular Ion)
81	~60	[M-OH] <sup>+</sup>
53	~100	[M-COOH] <sup>+</sup>
39	~85	[C <sub>3</sub> H <sub>3</sub> ] <sup>+</sup>

Table 4: Key Mass Spectrometry Fragmentation Data for **2,4-Pentadienoic Acid** (from GC-MS of the (Z)-isomer, expected to be similar for the (E)-isomer).[\[2\]](#)

## Experimental Protocols

The following sections outline generalized experimental methodologies for acquiring the spectral data presented above.

### NMR Spectroscopy

Sample Preparation: A solution of trans-**2,4-pentadienoic acid** was prepared by dissolving the crystalline solid in deuterated chloroform (CDCl<sub>3</sub>).

Instrumentation: A Varian CFT-20 spectrometer was utilized for  $^1\text{H}$  NMR analysis.[3]

Data Acquisition: The  $^1\text{H}$  NMR spectrum was recorded, and chemical shifts were reported in parts per million (ppm) relative to an internal standard.

## Infrared (IR) Spectroscopy

Sample Preparation: The IR spectrum was obtained from a sample prepared in a chloroform ( $\text{CHCl}_3$ ) solution.[1]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used to record the spectrum.

Data Acquisition: The spectrum was scanned over the mid-infrared range to identify the characteristic absorption bands of the functional groups.

## Mass Spectrometry (GC-MS)

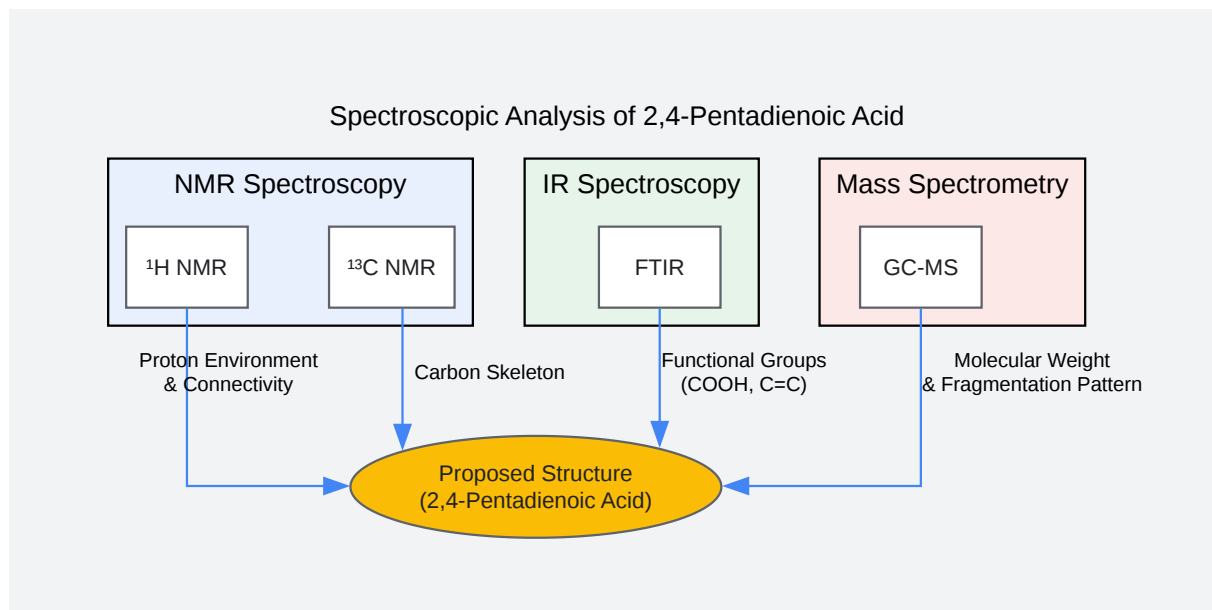
Sample Introduction: The sample was introduced into the mass spectrometer via a gas chromatograph (GC) to ensure separation from any impurities.

Ionization: Electron Ionization (EI) was employed to generate the molecular ion and its fragments.

Data Acquisition: The mass spectrum was recorded, showing the relative abundance of ions at different mass-to-charge ratios.

## Data Interpretation and Visualization

The following diagram illustrates the workflow for the spectroscopic analysis of **2,4-pentadienoic acid**, demonstrating how data from different techniques are integrated to confirm the molecular structure.



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Caption: Workflow of Spectroscopic Analysis.

This guide provides a comprehensive yet concise overview of the essential spectral data for **2,4-pentadienoic acid**. The tabulated data and experimental protocols serve as a valuable resource for researchers in the fields of chemistry and drug development, facilitating the reliable identification and application of this compound.

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